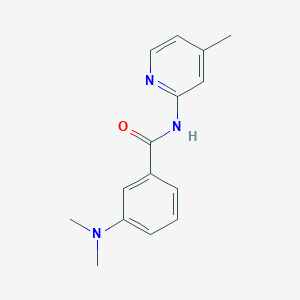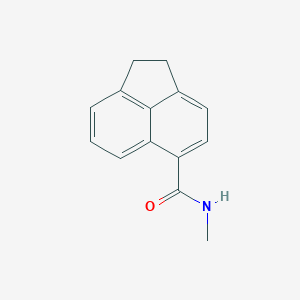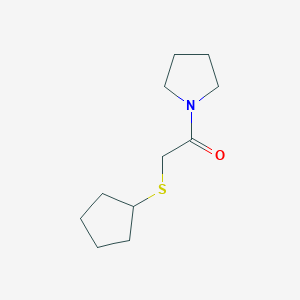![molecular formula C15H22N2O2 B7467187 [3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone, commonly known as DMAP, is a chemical compound with a molecular formula of C16H26N2O. It is a white to off-white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. DMAP is widely used in organic synthesis as a catalyst and reagent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to involve the formation of a complex between DMAP and the substrate, which facilitates the reaction by stabilizing intermediates and lowering the activation energy.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMAP, as it is primarily used as a chemical reagent. However, studies have shown that DMAP can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMAP in organic synthesis is its ability to catalyze reactions under mild conditions, which can lead to higher yields and fewer byproducts. However, DMAP can be toxic and should be handled with care. It can also be expensive and may not be suitable for large-scale reactions.
Orientations Futures
There are several potential future directions for research on DMAP. One area of interest is the development of new catalysts based on the structure of DMAP, which could be more efficient and selective in certain reactions. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products, which could have important medical applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of DMAP and its potential toxicity.
Méthodes De Synthèse
DMAP can be synthesized through a variety of methods, including the reaction of 3-(dimethylamino)phenylacetic acid with 2,6-dimethylmorpholine in the presence of a dehydrating agent such as thionyl chloride. Another common method involves the reaction of 3-(dimethylamino)phenylacetic acid with 2,6-dimethylmorpholine N-oxide in the presence of a reducing agent such as zinc dust.
Applications De Recherche Scientifique
DMAP has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in the synthesis of esters, amides, and other organic compounds. DMAP has also been used in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-6-5-7-14(8-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRQNBZSHBFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)



![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)